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molecular formula C15H24 B7725177 1,3,5-Triisopropylbenzene CAS No. 27322-34-5

1,3,5-Triisopropylbenzene

Cat. No. B7725177
M. Wt: 204.35 g/mol
InChI Key: VUMCUSHVMYIRMB-UHFFFAOYSA-N
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Patent
US06156692

Procedure details

[RuCl2 (1,3,5-triisopropylbenzene)]2 was prepared by stirring a suspension of [RuCl2 (P-cymene)]2 (3 g) in 120 mL 1,3,5-triisopropylbenzene (Aldrich, 97%) for a total of 8 hours at 190° C. under N2. The solution was cooled to room temperature and then placed in a refrigerator for 2-3 days. Solids were collected by cold filtration, washed with heptane, and dried in a vacuum oven at 70° C. A red-brown solid product was obtained (3.25 grams). 1H NMR analysis of this product was consistent with the material being 90+ % pure [RuCl2 (1,3,5-triisopropylbenzene)]2 with a small amount of unreacted [RuCl2 (p-cymene)]2. 1H NMR data for [RuCl2 (1,3,5-triisopropylbenzene)]2 (CDCl3 solvent): δ 1.3 (d, 18H), 3.1 (m, 3H), 5.2 (s, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1C=CC(C(C)C)=C[CH:7]=1.C([C:14]1[CH:19]=[C:18]([CH:20]([CH3:22])[CH3:21])[CH:17]=[C:16](C(C)C)[CH:15]=1)(C)C>>[CH:2]([C:15]1[CH:14]=[CH:19][C:18]([CH:20]([CH3:21])[CH3:22])=[CH:17][CH:16]=1)([CH3:7])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC(=CC(=C1)C(C)C)C(C)C
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(C)C1=CC(=CC(=C1)C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC(=CC(=C1)C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Solids were collected by cold filtration
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 70° C
CUSTOM
Type
CUSTOM
Details
A red-brown solid product was obtained (3.25 grams)

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) d
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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